Cas no 4651-93-8 (Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate)

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with amino, methyl, and ester functional groups. This intermediate is valued for its versatility in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both amino and ester groups enables further derivatization, facilitating the construction of complex molecular architectures. Its well-defined structure and stability under standard conditions make it a reliable building block for research and industrial applications. The compound’s purity and consistent performance are critical for achieving high yields in multi-step synthetic routes.
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate structure
4651-93-8 structure
Product Name:Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS No:4651-93-8
MF:C8H11NO2S
MW:185.24344086647
MDL:MFCD00461707
CID:332665
PubChem ID:819623
Update Time:2025-07-22

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylicacid, 2-amino-4,5-dimethyl-, methyl ester
    • 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACIDMETHYL ESTER
    • methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
    • methyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate
    • 2-Amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester
    • 2-Amino-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester
    • PubChem5224
    • BBL007189
    • 4031AE
    • STK346607
    • SBB017311
    • ZB010781
    • ST078272
    • AK324245
    • AB0096502
    • DTXSID50356105
    • FT-0678501
    • 4651-93-8
    • methyl2-amino-4,5-dimethylthiophene-3-carboxylate
    • SCHEMBL1063435
    • Z56886480
    • FS-1354
    • F14790
    • A827060
    • AK-968/37166326
    • EN300-04443
    • SY079770
    • AKOS000265529
    • F0917-7527
    • MFCD00461707
    • CCG-200208
    • DB-070738
    • ALBB-001576
    • Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
    • MDL: MFCD00461707
    • Inchi: 1S/C8H11NO2S/c1-4-5(2)12-7(9)6(4)8(10)11-3/h9H2,1-3H3
    • InChI Key: MZBOBUPJGXDOFT-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OC)C(C)=C1C)N

Computed Properties

  • Exact Mass: 185.05100
  • Monoisotopic Mass: 185.051049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.221
  • Boiling Point: 287.8 °C at 760 mmHg
  • Flash Point: 127.9 °C
  • Refractive Index: 1.577
  • PSA: 80.56000
  • LogP: 2.31490

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4651-93-8)Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Order Number:A827060
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):184.0
Email:sales@amadischem.com

Additional information on Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A Comprehensive Overview

Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, with the CAS number 4651-93-8, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential applications in organic electronics, pharmaceuticals, and agrochemicals. The structure of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate consists of a thiophene ring substituted with an amino group at position 2, methyl groups at positions 4 and 5, and a methyl ester group at position 3. These substituents significantly influence the compound's electronic properties and reactivity.

Recent studies have highlighted the importance of thiophene derivatives in the development of advanced materials. For instance, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has been explored as a precursor for synthesizing conducting polymers and organic semiconductors. The presence of the amino group and methyl ester group in its structure allows for further functionalization, enabling the creation of materials with tailored properties. Researchers have demonstrated that this compound can be polymerized under specific conditions to form films with high electrical conductivity, making it a promising candidate for use in flexible electronics and optoelectronic devices.

In addition to its applications in materials science, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has shown potential in the field of pharmacology. The compound's unique structure makes it an attractive target for drug design, particularly in the development of anti-inflammatory and anticancer agents. Recent studies have revealed that this compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Furthermore, preliminary experiments suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

The synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves a multi-step process that typically begins with the preparation of the corresponding thiophene derivative. The introduction of substituents at specific positions on the thiophene ring requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and improving scalability. These developments have made it possible to produce larger quantities of the compound for both research and industrial applications.

From an environmental perspective, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. However, further studies are needed to fully understand its environmental fate and to develop strategies for minimizing its ecological footprint during production and use.

In conclusion, Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal candidate for further research and development. As advancements in synthetic methods and material science continue to evolve, this compound is expected to play an increasingly important role in shaping future technologies and therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4651-93-8)Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate
A827060
Purity:99%
Quantity:100g
Price ($):184.0
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